molecular formula C8H8N4 B116804 4-Pyridin-4-yl-2H-pyrazol-3-ylamine CAS No. 216661-87-9

4-Pyridin-4-yl-2H-pyrazol-3-ylamine

Cat. No. B116804
CAS RN: 216661-87-9
M. Wt: 160.18 g/mol
InChI Key: MDKZAJFENNTSET-UHFFFAOYSA-N
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Description

4-Pyridin-4-yl-2H-pyrazol-3-ylamine is a chemical compound with the CAS Number: 216661-87-9 . It has a molecular weight of 160.18 and its IUPAC name is 4-(4-pyridinyl)-1H-pyrazol-5-ylamine .


Molecular Structure Analysis

The InChI code for 4-Pyridin-4-yl-2H-pyrazol-3-ylamine is 1S/C8H8N4/c9-8-7(5-11-12-8)6-1-3-10-4-2-6/h1-5H, (H3,9,11,12) . The InChI key is MDKZAJFENNTSET-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound 4-Pyridin-4-yl-2H-pyrazol-3-ylamine has a molecular weight of 160.18 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds, particularly 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives are synthesized using various methods, which are systematized according to the method to assemble the pyrazolopyridine system . The versatility of this compound allows for the creation of diverse structures with potential applications in medicinal chemistry.

Biomedical Applications: Anti-inflammatory Agents

A significant portion of the biomedical applications of 1H-pyrazolo[3,4-b]pyridines involves their use as scaffolds for anti-inflammatory agents. This corresponds to about 13% of the overall biomedical applications of such structures . The compound’s ability to modulate inflammatory responses makes it valuable for developing new therapeutic agents.

Cancer Research: TRK Inhibitors

In cancer research, derivatives of this compound have been evaluated as inhibitors of Tropomyosin receptor kinases (TRKs). These kinases are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . Compounds derived from 4-Pyridin-4-yl-2H-pyrazol-3-ylamine have shown potential as small-molecule TRK inhibitors, which are important for cancer treatment.

Drug Design and Discovery

The compound is used in drug design and discovery due to its structural similarity to purine bases adenine and guanine. It has attracted the interest of medicinal chemists, and more than 300,000 structures have been described, including nearly 2400 patents . Its role in the design of novel drugs is significant, especially in the context of targeted therapies.

Pharmacological Studies: Plasma Stability

In pharmacological studies, the plasma stability of derivatives is a critical factor. For instance, one derivative showed excellent plasma stability with a half-life of over 289.1 minutes. This property is essential for the development of drugs with favorable pharmacokinetics .

Enzyme Inhibition: Cytochrome P450 Isoforms

The compound and its derivatives have been evaluated for their inhibitory activity on a panel of cytochrome P450 isoforms. This is crucial for understanding drug-drug interactions and for the development of drugs with minimal side effects .

Antiproliferative Activity

Some derivatives have been tested for their antiproliferative activity against various cancer cell lines, such as breast adenocarcinoma (MCF-7) and lung cancer (A549). These studies are fundamental in the search for new chemotherapeutic agents .

Apoptosis Induction and Anti-metastatic Potential

Certain derivatives have shown the ability to induce apoptosis in cancer cells and inhibit their migration and invasion. This suggests a potential role in preventing metastasis and could lead to the development of compounds with anti-metastatic properties .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-pyridin-4-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-7(5-11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKZAJFENNTSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587539
Record name 4-(Pyridin-4-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-4-yl-2H-pyrazol-3-ylamine

CAS RN

216661-87-9
Record name 4-(Pyridin-4-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-PYRIDINYL)-1H-PYRAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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